6-cyclopropylpyridazine-3-carboxylic acid
Description
6-Cyclopropylpyridazine-3-carboxylic acid (CAS: 1178768-37-0) is a heterocyclic compound featuring a pyridazine core substituted with a cyclopropylamino group at position 6 and a carboxylic acid moiety at position 2. This compound is primarily utilized in medicinal chemistry and pharmaceutical research as a key intermediate for developing bioactive molecules, particularly in enzyme inhibition studies and drug discovery . Its synthesis typically involves nucleophilic substitution reactions starting from 6-chloropyridazine-3-carboxylate derivatives followed by hydrolysis .
Properties
CAS No. |
2444578-01-0 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6-cyclopropylpyridazine-3-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)7-4-3-6(9-10-7)5-1-2-5/h3-5H,1-2H2,(H,11,12) |
InChI Key |
BNJYZDKEZYKHLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropylpyridazine-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopropyl hydrazine with a suitable dicarbonyl compound can lead to the formation of the pyridazine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
6-cyclopropylpyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyridazine ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
6-cyclopropylpyridazine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-cyclopropylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various physiological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The following table compares the structural features and physicochemical properties of 6-cyclopropylpyridazine-3-carboxylic acid with related pyridazine and pyridine derivatives:
Key Observations :
- The carboxylic acid moiety enables hydrogen bonding and salt bridge formation, critical for interactions with biological targets such as enzymes .
This compound
Step 1: Methyl 6-chloro-3-pyridazinecarboxylate reacts with cyclopropylamine via nucleophilic substitution to form ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate .
Step 2 : Hydrolysis of the ethyl ester under acidic or basic conditions yields the carboxylic acid derivative .
Functional Advantages :
- The cyclopropyl group may confer metabolic stability by resisting oxidative degradation, a common issue with larger alkyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
